3-(Bromomethyl)benzo[b]thiophene
Description
Significance of the Benzo[b]thiophene Scaffold in Medicinal Chemistry and Materials Science
The benzo[b]thiophene nucleus is a cornerstone in the development of novel therapeutic agents and advanced organic materials. tandfonline.comsmolecule.com Its planar, electron-rich structure enhances its ability to bind with various enzymes and receptors, making it a valuable pharmacophore in drug design. researchgate.net Furthermore, its unique electronic properties are harnessed in the creation of functional materials for electronic applications. alfa-chemistry.com
The benzo[b]thiophene scaffold is present in numerous biologically active compounds and clinically approved drugs. tandfonline.comgoogle.com Derivatives have shown a wide spectrum of pharmacological activities, including:
Antimicrobial researchgate.net
Anticancer smolecule.com
Anti-inflammatory tandfonline.com
Antifungal smolecule.comwipo.int
Antitubercular tandfonline.com
Antidiabetic tandfonline.com
The compound 3-(bromomethyl)benzo[b]thiophene and its halogenated analogues serve as crucial intermediates in synthesizing these pharmaceutically important molecules. smolecule.comdntb.gov.ua For example, 3-(bromomethyl)-7-chlorobenzo[b]thiophene (B138130) is a key building block in the preparation of the antifungal agent sertaconazole (B158924). smolecule.comwipo.int The reactive bromomethyl group allows for the introduction of various functional groups, enabling the synthesis of diverse derivatives with potential therapeutic applications. smolecule.comsmolecule.com
| Pharmaceutical Application | Benzo[b]thiophene Derivative Type | Reference |
| Antifungal | Sertaconazole (from a 3-bromomethyl derivative) | smolecule.comwipo.int |
| Anticancer | Compounds derived from 3-bromomethyl-7-chlorobenzo[b]thiophene | smolecule.com |
| Antimicrobial | 3-halobenzo[b]thiophenes | |
| Anti-inflammatory | General benzo[b]thiophene derivatives | tandfonline.com |
Beyond pharmaceuticals, the benzo[b]thiophene framework is integral to the field of materials science. google.com These compounds are used to create organic photoelectric materials, organic semiconductors, and conductive polymers. smolecule.com These materials are essential components in electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). smolecule.com The unique electronic characteristics of the benzo[b]thiophene core make it a valuable component for designing advanced functional materials. alfa-chemistry.comsmolecule.com The ability to functionalize the core, often via intermediates like this compound, allows for the fine-tuning of the material's electronic and optical properties.
Overview of Substituted Benzo[b]thiophenes in Research
Research into substituted benzo[b]thiophenes is a vibrant area, as the nature and position of substituents on the benzo[b]thiophene ring dramatically influence the molecule's properties. tandfonline.comsmolecule.com C2 and C3-substituted derivatives, in particular, have garnered significant attention due to their wide-ranging utility. smolecule.com
The introduction of substituents onto the benzo[b]thiophene core profoundly alters its chemical reactivity and biological profile. The 3-(bromomethyl) group is a prime example of a highly useful substituent. The C-Br bond in the bromomethyl group is relatively weak, making it an excellent leaving group in nucleophilic substitution reactions. smolecule.com This allows for the facile introduction of a wide variety of other functional groups at the 3-position.
The reactivity of this compound makes it a versatile precursor. It readily reacts with nucleophiles such as amines, thiols, and alkoxides to create a library of new derivatives. smolecule.comsmolecule.com This reactivity is fundamental to its role in medicinal chemistry, where modifications are made to enhance binding to biological targets and improve pharmacokinetic properties. smolecule.com
For instance, the presence of halogen atoms on the benzene (B151609) ring of this compound, as seen in analogues like 3-(bromomethyl)-7-chlorobenzo[b]thiophene, further modulates the electronic properties and reactivity of the molecule. smolecule.com These modifications can enhance biological activity; for example, halogenated benzo[b]thiophenes have demonstrated potent antimicrobial effects.
Structure
3D Structure
Properties
IUPAC Name |
3-(bromomethyl)-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKHJZSILIVQKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-19-6 | |
| Record name | 3-(bromomethyl)-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Transformations and Derivative Synthesis Utilizing the Bromomethyl Moiety
Nucleophilic Substitution Reactions of the Bromomethyl Group
The carbon atom of the bromomethyl moiety is electron-deficient due to the electron-withdrawing effect of the adjacent bromine atom, making it a prime target for nucleophiles. This facilitates S_N2-type reactions where the bromide ion acts as an effective leaving group.
One of the most common transformations of 3-(bromomethyl)benzo[b]thiophene involves its reaction with nitrogen-based nucleophiles to form various aminomethyl derivatives. These reactions are fundamental in building more complex molecules for medicinal chemistry.
The alkylation of primary and secondary amines with this compound provides a direct route to N-substituted (benzo[b]thiophen-3-yl)methanamines. A general method for this transformation involves treating the bromomethyl compound with the desired amine. nih.gov For instance, the reaction with ethylamine (B1201723) would proceed via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the bromomethyl group. This S_N2 reaction is typically carried out in a polar aprotic solvent, such as acetonitrile, and in the presence of a base like potassium carbonate to neutralize the hydrobromic acid formed as a byproduct. nih.gov The addition of potassium iodide can also catalyze the reaction by in-situ formation of the more reactive iodomethyl intermediate.
Reaction Scheme: Alkylation of Ethylamine
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
The conversion of the bromomethyl group to a hydroxymethyl (alcohol) group is another key nucleophilic substitution. This is typically achieved through hydrolysis. For example, the hydrolysis of 3-(bromomethyl)-7-chlorobenzo[b]thiophene (B138130) can be accomplished by refluxing it with aqueous sodium hydroxide (B78521) in a solvent like tetrahydrofuran (B95107) (THF), resulting in approximately 90% conversion to the corresponding alcohol, (7-chlorobenzo[b]thiophen-3-yl)methanol. rsc.org This reaction follows an S_N2 mechanism, where the hydroxide ion (OH⁻) acts as the nucleophile, displacing the bromide ion. This transformation is crucial for introducing a hydroxyl functional group, which can serve as a handle for further synthetic modifications, such as esterification or etherification.
The electrophilic nature of this compound makes it a valuable reagent for the N-alkylation of heterocyclic compounds, including benzimidazoles. Benzimidazole (B57391) and its derivatives are important pharmacophores found in numerous therapeutic agents. In a documented synthesis, a substituted benzimidazole was alkylated using 7-(bromomethyl)benzo[b]thiophene. nih.gov The reaction involves the nucleophilic nitrogen of the benzimidazole ring attacking the bromomethyl group, leading to the formation of a new carbon-nitrogen bond and yielding a benzimidazole derivative directly linked to the benzo[b]thiophene scaffold via a methylene (B1212753) bridge. nih.gov This strategy is a powerful tool for creating hybrid molecules that combine the structural features of both heterocyclic systems.
Formation of Aminomethylbenzo[b]thiophene Derivatives
Derivatization for Pharmacological Investigations
The benzo[b]thiophene nucleus is recognized as a "privileged structure" in medicinal chemistry, appearing in a range of biologically active compounds. researchgate.net Derivatization of this compound is a common strategy to explore new potential therapeutic agents.
Thiosemicarbazones are a class of compounds known for their wide spectrum of pharmacological activities. The synthesis of benzo[b]thiophene-based thiosemicarbazones from this compound is a multi-step process that first requires the conversion of the bromomethyl group into a carbaldehyde.
This oxidation can be achieved through methods like the Sommelet reaction. For instance, 5-halogenated 3-(bromomethyl)benzo[b]thiophenes have been successfully converted to the corresponding 3-carbaldehydes in 65% yield using the Sommelet reaction, which involves reaction with hexamethylenetetramine followed by hydrolysis. rsc.orgresearchgate.net
Once the intermediate, benzo[b]thiophene-3-carbaldehyde, is obtained, it can be readily converted into the target thiosemicarbazone. This is accomplished by a condensation reaction with a thiosemicarbazide (B42300). tandfonline.comresearchgate.net The lone pair of electrons on the primary amine of the thiosemicarbazide attacks the electrophilic carbonyl carbon of the aldehyde, followed by dehydration, to form the characteristic imine (C=N) bond of the thiosemicarbazone. This synthetic route allows for the creation of a library of thiosemicarbazone derivatives for pharmacological screening by varying the substituents on the thiosemicarbazide starting material. tandfonline.comresearchgate.net
Two-Step Synthesis of Benzo[b]thiophene Thiosemicarbazones
| Step | Starting Material | Reaction Type | Intermediate/Product |
|---|---|---|---|
| 1 | This compound | Sommelet Reaction | Benzo[b]thiophene-3-carbaldehyde |
Synthesis of Other Biologically Active Compounds
The benzo[b]thiophene scaffold is a recognized pharmacophore, and its derivatives are known to exhibit a wide range of biological activities, including antibiotic, analgesic, anti-inflammatory, and diuretic properties. researchgate.net The strategic placement of a reactive bromomethyl handle at the 3-position allows for the elaboration of the core structure to access novel compounds with significant therapeutic potential.
A notable application is in the synthesis of antifungal agents. For instance, the chlorinated analogue, 3-(bromomethyl)-7-chlorobenzo[b]thiophene, serves as a key intermediate in the preparation of sertaconazole (B158924) nitrate, a widely used antifungal medication. google.com This highlights the industrial relevance of this class of compounds in pharmaceutical manufacturing.
Research into the anticancer properties of benzo[b]thiophene derivatives has also utilized the reactivity of the bromomethyl group. A library of 3-(α-styryl)benzo[b]thiophenes was synthesized, starting from 3-bromobenzo[b]thiophene precursors. nih.gov These compounds were evaluated for their antiproliferative properties. One compound, in particular, demonstrated submicromolar cytotoxic activity against the HCT-116 human colon cancer cell line and was found to inhibit tubulin polymerization at a level comparable to the known antimitotic agent Combretastatin A-4 (CA-4). nih.gov
Furthermore, derivatives of this compound have been investigated for their potential as antimicrobial and anti-inflammatory agents. The inherent biological activity of the benzo[b]thiophene core can be modulated and potentially enhanced through chemical modifications at the bromomethyl position. dntb.gov.ua
The following table summarizes examples of biologically active compounds synthesized from this compound and its derivatives.
| Starting Material | Synthesized Compound Class | Biological Activity |
| 3-(Bromomethyl)-7-chlorobenzo[b]thiophene | Sertaconazole Nitrate | Antifungal google.com |
| 3-Bromobenzo[b]thiophene derivatives | 3-(α-Styryl)benzo[b]thiophenes | Anticancer (Antitubulin) nih.gov |
| This compound derivatives | Various derivatives | Antimicrobial, Anti-inflammatory |
Formation of Fused Heterocyclic Systems
The benzo[b]thiophene nucleus can serve as a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. These fused rings are of interest due to their unique three-dimensional structures and potential for novel biological activities. The introduction of reactive handles, such as bromomethyl groups, facilitates the construction of these elaborate architectures. For example, benzo[b]thiophene-fused 2,3-dihydrooxepines have been formed through specific reaction conditions. ipb.pt
An important application in the formation of fused systems is the synthesis of benzothienoazocinones, which are eight-membered heterocyclic ring systems fused to the benzo[b]thiophene core. These compounds are constructed through intramolecular cyclization reactions.
The synthesis of bridged benzothienoazocinone derivatives has been achieved starting from 2,3-bis(bromomethyl)benzo[b]thiophene. rsc.org This difunctional starting material allows for the formation of a lactam bridge across the newly formed eight-membered ring.
The reaction of 2,3-bis(bromomethyl)benzo[b]thiophene with the anion of methyl N-methoxycarbonylglycinate, followed by hydrolysis and cyclization, yields a mixture of two isomeric lactams. rsc.org These products are 1,4,5,6-tetrahydro-2,5-ethano Current time information in Bangalore, IN.benzothieno[2,3-d]azocin-3(2H)-one and its corresponding [3,2-d] fused isomer. rsc.org
Further chemical transformations of these lactams have been reported. For example, the N-methylation of the parent lactam followed by reduction with lithium aluminium hydride yields the fully saturated heterocyclic systems. rsc.org The structure of one such N-methylated derivative, 3-methyl-2,3,5,6-tetrahydro-2,5-ethano Current time information in Bangalore, IN.benzothieno[3,2-d]azocin-4(1H)-one, was confirmed by X-ray analysis. rsc.org
The following table outlines the key compounds in the synthesis of benzothienoazocinone derivatives.
| Precursor | Reaction | Product(s) |
| 2,3-Bis(bromomethyl)benzo[b]thiophene | Reaction with methyl N-methoxycarbonylglycinate anion, hydrolysis, and cyclization | 1,4,5,6-Tetrahydro-2,5-ethano Current time information in Bangalore, IN.benzothieno[2,3-d]azocin-3(2H)-one and its [3,2-d] isomer rsc.org |
| 1,4,5,6-Tetrahydro-2,5-ethano Current time information in Bangalore, IN.benzothieno[3,2-d]azocin-4(1H)-one | N-methylation | 3-Methyl-2,3,5,6-tetrahydro-2,5-ethano Current time information in Bangalore, IN.benzothieno[3,2-d]azocin-4(1H)-one rsc.org |
| Parent Lactam and N-methyl derivative | Reduction with Lithium Aluminium Hydride | Saturated bridged benzothienoazocine systems rsc.org |
Applications in Advanced Organic Synthesis
Building Block in Combinatorial Chemistry and Library Generation
Combinatorial chemistry aims to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. 3-(Bromomethyl)benzo[b]thiophene is an ideal scaffold for such endeavors due to its capacity for facile diversification.
Solution-phase parallel synthesis is a powerful strategy for generating libraries of compounds for high-throughput screening in drug discovery. researchgate.net In this approach, a common intermediate is reacted with a diverse set of building blocks in an array of separate reaction vessels. The reactive nature of the bromomethyl group in this compound makes it highly suitable for this methodology.
By reacting this compound with various nucleophiles—such as amines, phenols, thiols, and carboxylates—a vast library of 3-substituted benzo[b]thiophene derivatives can be generated efficiently. Each reaction introduces a new functional group or molecular fragment, leading to a collection of compounds with systematic structural variations, which is crucial for structure-activity relationship (SAR) studies.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds. While these reactions typically involve aryl or vinyl halides, the scope has expanded to include benzylic halides like this compound. wikipedia.orglookchem.comresearchgate.net This allows for the introduction of a wide range of substituents at the methyl position, significantly diversifying the molecular scaffold.
Suzuki-Miyaura Coupling: This reaction couples the benzylic halide with an aryl or vinyl boronic acid to form a new carbon-carbon bond. lookchem.comresearchgate.netnih.gov The use of a suitable palladium catalyst and a base facilitates the synthesis of diarylmethane or more complex aryl-substituted benzo[b]thiophene derivatives. Efficient, ligand-free Suzuki cross-coupling reactions of benzylic halides with arylboronic acids have been developed, proceeding under mild conditions. researchgate.net
Sonogashira Coupling: The Sonogashira reaction enables the coupling of a terminal alkyne with an organic halide. wikipedia.orgnrochemistry.comorganic-chemistry.org Applying this method to this compound allows for the introduction of alkynyl moieties. organic-chemistry.orgrsc.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to internal alkynes containing the benzo[b]thiophene core. rsc.org
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgacs.orgthermofisher.com The reaction of benzylic halides with alkenes, catalyzed by palladium complexes, results in the formation of substituted alkene products. thermofisher.comnih.gov This provides a pathway to introduce vinyl groups, further expanding the structural diversity of the library derived from this compound.
Table 1: Palladium-Catalyzed Cross-Coupling Reactions for Diversification
| Reaction | Coupling Partner | Bond Formed | Product Type |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | C(sp³)–C(sp²) | Aryl/Vinyl-methyl-benzo[b]thiophene |
| Sonogashira | Terminal Alkyne | C(sp³)–C(sp) | Alkynyl-methyl-benzo[b]thiophene |
| Heck | Alkene | C(sp³)–C(sp²) | Alkenyl-methyl-benzo[b]thiophene |
Role in the Construction of Complex Molecular Architectures
Beyond its use in generating libraries of relatively simple analogues, this compound is a key starting material for the synthesis of more complex and highly functionalized molecules, including novel hybrid structures with potential applications in medicinal chemistry and materials science.
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups. The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne. nih.govacs.org This strategy has been employed to create novel benzo[b]thiophene-triazole hybrids. rsc.org
This compound is an excellent precursor for synthesizing one of the required components for the CuAAC reaction.
Synthesis of the Azide Component: The compound can be readily converted into 3-(azidomethyl)benzo[b]thiophene through a simple nucleophilic substitution reaction with an azide salt, such as sodium azide (NaN₃). rsc.org
Synthesis of the Alkyne Component: Alternatively, it can react with a nucleophile that also contains a terminal alkyne, such as the anion of propargyl alcohol, to install the alkyne functionality.
Once the azide or alkyne-functionalized benzo[b]thiophene is prepared, it can be "clicked" with a complementary partner to form the desired hybrid molecule. For instance, reacting 3-(azidomethyl)benzo[b]thiophene with a variety of terminal alkynes under standard CuAAC conditions (a copper(I) source, often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate) yields a library of benzo[b]thiophene-triazole conjugates. rsc.orgresearchgate.netiphy.ac.cn This approach allows for the modular assembly of complex architectures where the triazole ring serves as a stable and robust linker. nih.govrsc.org
Research on Biological and Pharmacological Activity of Derivatives
Antimicrobial Activity
Derivatives of benzo[b]thiophene have been a significant focus of research due to their potential as antimicrobial agents. The inherent chemical structure of the benzo[b]thiophene core serves as a versatile scaffold for the development of novel compounds aimed at combating a wide range of pathogenic microorganisms, including bacteria and fungi.
The antibacterial properties of benzo[b]thiophene derivatives have been extensively studied, revealing varied efficacy against both Gram-positive and Gram-negative bacteria. The substitution pattern on the benzo[b]thiophene ring is crucial in determining the spectrum and potency of antibacterial activity. nih.gov
Derivatives of 3-(Bromomethyl)benzo[b]thiophene have demonstrated notable efficacy against Gram-positive bacteria. Generally, these compounds exhibit higher activity against Gram-positive strains compared to Gram-negative ones. tandfonline.com For instance, a series of thiosemicarbazones containing a 3-bromo substituted benzothiophene (B83047) moiety were evaluated for their antibacterial properties against Staphylococcus aureus and Enterococcus faecalis. tandfonline.com
Significant inhibitory activity has been linked to specific substitutions on the benzo[b]thiophene core. Studies have shown that the presence of a hydroxymethyl group at the second position and a halogen (such as bromine or chlorine) at the third position is important for activity against Gram-positive bacteria. nih.gov In particular, cyclohexanol-substituted 3-bromobenzo[b]thiophenes exhibited a low Minimum Inhibitory Concentration (MIC) of 16 µg/mL against S. aureus, E. faecalis, and Bacillus cereus. nih.gov Another study identified (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, a benzo[b]thiophene acylhydrazone derivative, as a potent agent against multiple S. aureus strains, including methicillin-resistant (MRSA) and daptomycin-resistant clinical isolates, with an MIC value of 4 µg/mL. nih.govmdpi.comdoaj.org
In contrast, some derivatives show more moderate activity. For example, a benzo[b]thiophene with a methyl alcohol at the second position and chlorine at the third position showed an MIC of 128 µg/mL against B. cereus and 256 µg/mL against S. aureus and E. faecalis. nih.gov
Table 1: Antibacterial Activity of Benzo[b]thiophene Derivatives against Gram-Positive Bacteria
| Compound Derivative | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | S. aureus | 16 | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | E. faecalis | 16 | nih.gov |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | B. cereus | 16 | nih.gov |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide (II.b) | S. aureus (including MRSA) | 4 | nih.govmdpi.comdoaj.org |
| 2-(hydroxymethyl)benzo[b]thiophen-3-yl chloride (19) | S. aureus | 256 | nih.gov |
| 2-(hydroxymethyl)benzo[b]thiophen-3-yl chloride (19) | E. faecalis | 256 | nih.gov |
| 2-(hydroxymethyl)benzo[b]thiophen-3-yl chloride (19) | B. cereus | 128 | nih.gov |
The efficacy of this compound derivatives against Gram-negative bacteria is generally more limited. tandfonline.com The additional outer membrane in Gram-negative bacteria, which contains lipopolysaccharides, makes them more resistant to many antimicrobial compounds. nih.gov Studies on several 3-halo substituted benzo[b]thiophene derivatives showed no activity against strains like Escherichia coli and Pseudomonas aeruginosa, even at the highest tested concentrations. nih.gov
However, some research indicates that the activity of these derivatives can be enhanced. For example, when tested in combination with an outer membrane-permeabilizing agent like polymyxin (B74138) B (PMB), some novel benzo[b]thiophene derivatives showed substantial activity against E. coli, with MIC values ranging from 8–64 µg/mL. uwf.eduuwf.edu This suggests that the outer membrane is a significant barrier to their efficacy. P. aeruginosa, known for its strong efflux pumps and permeability barriers, remained largely resistant even with the addition of PMB. uwf.eduuwf.edu
Other research on related tetrahydrobenzothiophene derivatives has identified compounds with good inhibitory activities against Gram-negative bacteria. One such compound demonstrated an MIC value of 1.11 µM against E. coli and 1.00 µM against P. aeruginosa. nih.gov Furthermore, certain thiophene (B33073) derivatives have shown bactericidal effects against colistin-resistant E. coli. nih.govfrontiersin.org
Table 2: Antibacterial Activity of Benzo[b]thiophene and Related Derivatives against Gram-Negative Bacteria
| Compound Derivative | Bacterial Strain | Condition | MIC | Reference |
|---|---|---|---|---|
| 3-Halo substituted benzo[b]thiophenes | E. coli | Alone | >512 µg/mL | nih.gov |
| 3-Halo substituted benzo[b]thiophenes | P. aeruginosa | Alone | >512 µg/mL | nih.gov |
| Novel benzo[b]thiophene derivatives | E. coli | With Polymyxin B | 8–64 µg/mL | uwf.eduuwf.edu |
| Tetrahydrobenzothiophene derivative (3b) | E. coli | Alone | 1.11 µM | nih.gov |
| Tetrahydrobenzothiophene derivative (3b) | P. aeruginosa | Alone | 1.00 µM | nih.gov |
| Thiophene derivatives (4, 5, 8) | Colistin-Resistant E. coli | Alone | 8-32 mg/L (MIC50) | nih.gov |
Time-kill kinetic assays are employed to determine whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits growth). Such studies have been conducted on potent benzo[b]thiophene derivatives to understand their antimicrobial dynamics. nih.gov
A time-kill curve was established for a cyclohexanol-substituted 3-chlorobenzo[b]thiophene against S. aureus. nih.gov The study, conducted at concentrations of 0.5×, 1×, and 2× the MIC, revealed that the compound exhibited fast bactericidal activity at its MIC value. nih.gov This indicates a rapid rate of bacterial killing upon exposure to the compound. nih.gov
Similarly, time-kill assays performed on other thiophene derivatives against colistin-resistant Gram-negative bacteria demonstrated bactericidal effects. nih.govfrontiersin.org For instance, certain thiophene compounds showed bactericidal activity against colistin-resistant A. baumannii and E. coli. nih.govfrontiersin.org One derivative, at concentrations of 2xMIC and 4xMIC, reduced the bacterial count of a resistant E. coli strain by over 3 and 5.5 log10 CFU/mL, respectively, after 24 hours of treatment. frontiersin.org
Table 3: Summary of Time-Kill Curve Studies for Benzo[b]thiophene and Related Derivatives
| Compound Derivative | Organism | Concentration | Result | Reference |
|---|---|---|---|---|
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | S. aureus | 1x MIC (16 µg/mL) | Fast bactericidal activity | nih.gov |
| Thiophene derivative (4) | Colistin-Resistant E. coli | 2x MIC & 4x MIC | Bactericidal effect after 24h | frontiersin.org |
| Thiophene derivative (8) | Colistin-Resistant E. coli | - | Bactericidal effect | nih.gov |
In addition to antibacterial properties, benzo[b]thiophene derivatives have been investigated for their potential as antifungal agents, showing promising activity against clinically relevant fungal species.
Several studies have confirmed the efficacy of this compound derivatives against Candida albicans, a common fungal pathogen. nih.govtandfonline.comuwf.edu However, the antifungal activity is often found to be lower in comparison to the antibacterial activity against Gram-positive bacteria. tandfonline.com
Specific structural features contribute significantly to antifungal potency. Cyclohexanol-substituted 3-chloro and 3-bromobenzo[b]thiophenes, which were effective against bacteria, also showed a low MIC of 16 µg/mL against C. albicans. nih.gov The presence of an alcohol group was found to be a significant contributor to the inhibitory activity of these compounds. nih.gov Other novel benzo[b]thiophene derivatives have exhibited promising antifungal activity with MIC values ranging from 32 to 64 µg/mL and were effective at inhibiting both the growth and hyphal development of Candida species. uwf.edu
Research into other related thiophene derivatives has also yielded positive results. One study on a 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate derivative found it had antifungal action against fluconazole-resistant C. albicans at concentrations of 100 to 200 µg/mL. nih.govresearchgate.net
Table 4: Antifungal Activity of Benzo[b]thiophene Derivatives against C. albicans
| Compound Derivative | MIC (µg/mL) | Reference |
|---|---|---|
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene (26) | 16 | nih.gov |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene (25) | 16 | nih.gov |
| Novel benzo[b]thiophene derivatives | 32 - 64 | uwf.edu |
| 2-(hydroxymethyl)benzo[b]thiophen-3-yl chloride (19) | 128 | nih.gov |
| 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-isopropyl carboxylate (2AT) | 100 - 200 | nih.govresearchgate.net |
Antifungal Efficacy
Other Investigated Biological Activities of this compound Derivatives
Derivatives of the core this compound structure have been the subject of extensive research, revealing a wide spectrum of pharmacological activities. The versatility of the benzo[b]thiophene scaffold allows for structural modifications that lead to compounds with potential therapeutic applications in various disease areas, including cancer, inflammation, infectious diseases, and neurological disorders.
Anticancer Potential
The benzo[b]thiophene nucleus is a key structural component in a variety of compounds evaluated for their anticancer properties. ekb.eg Research has shown that derivatives can bind to a range of cancer-specific protein targets, with the nature and position of substitutions influencing their activity. ekb.eg
One area of investigation involves the development of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs, which are structurally similar to combretastatin, a known tubulin inhibitor. nih.gov Several of these acrylonitrile (B1666552) analogs demonstrated significant growth inhibition across a panel of 60 human cancer cell lines, with GI50 values (the concentration causing 50% growth inhibition) often in the nanomolar range. nih.gov For example, the compound Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile showed GI50 values between 10.0 nM and 90.9 nM in the majority of cell lines tested. nih.gov A key finding was that these compounds appear to overcome P-glycoprotein (P-gp)-mediated resistance, as they showed similar potency in both sensitive (OVCAR8) and resistant (NCI/ADR-Res) cell lines. nih.gov
Other research has focused on benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as potential inhibitors of the RhoA/ROCK pathway, which is implicated in tumor growth and metastasis. tandfonline.comtandfonline.comnih.gov A specific derivative, compound b19 , was found to significantly inhibit the proliferation, migration, and invasion of MDA-MB-231 breast cancer cells and promote apoptosis. tandfonline.comtandfonline.comnih.gov The mechanism of action was confirmed by the suppression of myosin light chain phosphorylation and the formation of stress fibers, which are regulated by the RhoA/ROCK pathway. tandfonline.comnih.gov
Furthermore, a novel derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), has been evaluated for its cytotoxic and anticancer effects. oiccpress.comoiccpress.com This compound induced apoptosis in cancer cells by activating pro-apoptotic genes such as BAX, CASP3, CASP8, CASP9, and P53. oiccpress.comoiccpress.com It also effectively inhibited cell migration and the formation of cancer cell colonies. oiccpress.comoiccpress.com
Organometallic derivatives have also been explored. A series of 2-benzoyl-3-ferrocenylbenzo[b]thiophenes, inspired by the structure of the selective estrogen receptor modulator raloxifene, were synthesized and tested for cytotoxicity. One compound, [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone, showed potent activity with IC50 values in the low-micromolar range and was found to induce apoptosis through a caspase-3-dependent mechanism. acs.org
Additionally, benzo[b]thiophene 1,1-dioxide derivatives have been designed as inhibitors of STAT3, a protein that plays a critical role in cell proliferation and survival and is often overactive in tumors. nih.gov Compound 8b from this series exhibited the best anticancer activity, inducing apoptosis, blocking the cell cycle, and reducing intracellular reactive oxygen species (ROS). nih.gov
| Derivative Class | Example Compound | Mechanism of Action | Cancer Cell Lines Tested | Reference |
|---|---|---|---|---|
| Acrylonitrile Analogs | Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile | Tubulin Interaction | NCI-60 panel (including leukemia, colon, CNS, prostate) | nih.gov |
| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxides | Compound b19 | RhoA/ROCK Pathway Inhibition | MDA-MB-231 (Breast) | tandfonline.comtandfonline.comnih.gov |
| Iodinated Benzo[b]thiophenes | 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | Apoptosis Induction (via BAX, CASP3, etc.) | MDA-MB-231, HepG2, LNCaP, Caco-2, Panc-1, HeLa, Ishikawa | oiccpress.comoiccpress.com |
| Organometallic Benzo[b]thiophenes | [3-ferrocenyl-6-methoxybenzo[b]thiophen-2-yl][4-(piperazin-1-yl)methylphenyl]methanone | Caspase-3 Dependent Apoptosis | Various human tumor cell lines | acs.org |
| Benzo[b]thiophene 1,1-dioxides | Compound 8b | STAT3 Inhibition | Various cancer cells | nih.gov |
Anti-inflammatory Properties
Benzo[b]thiophene derivatives have demonstrated significant potential as anti-inflammatory agents. nih.govijpsjournal.com Studies have explored their ability to modulate key inflammatory pathways and mediators.
One study investigated the biological potential of 3-iodo-2-phenylbenzo[b]thiophene (IPBT). oiccpress.comoiccpress.com In lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells, IPBT significantly reduced the production of nitric oxide, a key inflammatory mediator. oiccpress.comoiccpress.com This effect was attributed to the downregulation of pro-inflammatory genes, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). oiccpress.comoiccpress.com These findings suggest that IPBT could be a promising agent for controlling inflammatory responses. oiccpress.com
Other research has involved the synthesis of new benzo[b]thiophene derivatives, such as those incorporating thiadiazole and oxadiazole moieties, which were subsequently screened for anti-inflammatory activity. nih.gov Several of these newly synthesized molecules were found to be potent, indicating that the benzo[b]thiophene scaffold is a valuable starting point for developing new anti-inflammatory drugs. nih.gov Methoxy-substituted thiophene derivatives have also been shown to negatively regulate the expression of TNF-α and IL-8 and inhibit the activation of ERK, p38, and NF-ĸB inflammatory pathways. nih.gov
| Derivative/Compound | Model/Assay | Key Findings | Reference |
|---|---|---|---|
| 3-iodo-2-phenylbenzo[b]thiophene (IPBT) | LPS-induced RAW264.7 macrophages | Reduced nitric oxide production; Downregulated COX-2, iNOS, TNF-α, and IL-6 genes. | oiccpress.comoiccpress.com |
| Methoxy-substituted thiophene derivatives | LPS-induced THP-1 monocytes | Negatively regulated TNF-α and IL-8 expression; Inhibited ERK, p38, and NF-ĸB activation. | nih.gov |
| Thiadiazole and Oxadiazole derivatives | In vivo/In vitro screening | Demonstrated potent anti-inflammatory activity. | nih.gov |
Antimalarial Activity
Derivatives of benzo[b]thiophene have emerged as promising candidates in the search for new antimalarial drugs, particularly in light of growing resistance to existing therapies. nih.govresearchgate.net Research has shown that certain bromo-benzothiophene carboxamide derivatives are potent inhibitors of Plasmodium asexual blood-stages, demonstrating efficacy both in vitro and in vivo. nih.govresearchgate.net
These compounds have been found to specifically disrupt the development of the metabolically active trophozoite stage within the parasite's intraerythrocytic cycle. nih.govresearchgate.net One notable compound, 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide, when administered intravenously to P. berghei-infected mice, extended their longevity by two weeks compared to untreated controls, preventing the onset of symptoms like ataxia and convulsions. nih.govresearchgate.net The underlying mechanism for some of these derivatives is the inhibition of the Plasmodium falciparum Enoyl-ACP reductase, an essential enzyme in the parasite's fatty acid synthesis pathway. nih.govresearchgate.net
Another line of research has focused on hybrid molecules that couple aminoquinolines with benzothiophene rings. nih.gov This approach aims to combine the pharmacophores of known antimalarials with the benzo[b]thiophene moiety to create novel and effective agents. nih.govdoaj.org
| Derivative Class | Example Compound | Target Organism | Key Findings | Reference |
|---|---|---|---|---|
| Bromo-benzothiophene Carboxamides | 3-bromo-N-(4-fluorobenzyl)-benzo[b]thiophene-2-carboxamide | Plasmodium falciparum, Plasmodium berghei | Inhibits asexual blood stages; Impairs trophozoite development; Enhances survival in infected mice. | nih.govresearchgate.net |
| Aminoquinoline-Benzothiophene Hybrids | Not specified | Plasmodium falciparum | Demonstrated efficacy in inhibiting parasite growth. | nih.gov |
Antidepressant, Antioxidant, Antitubercular, and Anticonvulsant Activities
The structural versatility of the benzo[b]thiophene core has led to the exploration of its derivatives for a range of central nervous system and antimicrobial applications. ijpsjournal.comnih.gov
Antidepressant Activity: Novel benzo[b]thiophene derivatives have been synthesized and identified as potential antidepressants, some with a rapid onset of action. nih.govacs.orgacs.org Certain compounds, such as 8j , 9c , and 9e , showed significant antidepressant activity in the forced swimming test (FST) after chronic treatment. nih.govacs.orgunav.edu Notably, compound 9c was effective even after a single acute treatment. acs.orgacs.orgunav.edu The mechanism for these compounds is believed to involve a dual action, with affinity for both the serotonin (B10506) 7 receptor (5-HT7R) and the serotonin transporter (SERT). acs.orgacs.orgunav.edu
Antioxidant Activity: Some benzo[b]thiophene derivatives have been evaluated for their antioxidant properties. nih.govacs.org In a study of benzo[b]thiophene-2-carboxylic acid derivatives, the 1,3-diketone derivative 7f was identified as the most effective synthetic antioxidant when compared to the standard antioxidant butylated hydroxytoluene (BHT). nih.govacs.org
Antitubercular Activity: Benzo[b]thiophene derivatives have shown significant promise as antitubercular agents, with activity against both drug-sensitive and multidrug-resistant (MDR) strains of Mycobacterium tuberculosis (MTB). nih.govacs.orgnih.govresearchgate.net Several benzo[b]thiophene-2-carboxylic acid derivatives were found to be highly active against MDR-MTB. nih.govacs.org Specifically, compound 7b , which has both bromo and chloro substituents, was highly effective against the dormant stage of MDR-MTB. nih.govacs.org Another class, 3-substituted benzo[b]thiophene-1,1-dioxides, also demonstrated inhibitory activity against M. tuberculosis. nih.govresearchgate.net Molecular docking studies suggest that these compounds may exert their effect by binding to the active site of the DprE1 enzyme, a key target in MTB. nih.govacs.org
Anticonvulsant Activity: Research into benzo[b]thiophene derivatives has revealed their potential as anticonvulsant agents. mdpi.com A series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives showed potent and broad-spectrum anticonvulsant activity in various acute seizure models, including the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz tests. mdpi.com Additionally, spiro[benzothiophene-thiazolidinone] derivatives have been synthesized and evaluated, with some compounds showing promising anticonvulsant effects. orientjchem.org
| Activity | Derivative Class / Compound | Key Findings | Reference |
|---|---|---|---|
| Antidepressant | Compounds 8j, 9c, 9e | Active in forced swimming test; Dual affinity for 5-HT7R and SERT. | nih.govacs.orgunav.edu |
| Antioxidant | 1,3-diketone derivative 7f | Showed potent synthetic antioxidant activity compared to BHT. | nih.govacs.org |
| Antitubercular | Compound 7b | Highly active against dormant, multi-drug resistant M. tuberculosis. | nih.govacs.org |
| Anticonvulsant | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Broad-spectrum activity in MES, scPTZ, and 6 Hz seizure models. | mdpi.com |
Enzyme Inhibition (e.g., FAAH inhibitors, Rho kinase inhibitors, Protein Tyrosine Phosphatase 1B inhibitors)
The benzo[b]thiophene scaffold has been successfully utilized to design potent and selective inhibitors for various enzymes implicated in human diseases.
Fatty Acid Amide Hydrolase (FAAH) Inhibitors: A series of benzo[b]thiophene piperazine (B1678402) and piperidine (B6355638) ureas have been developed as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. nih.govnih.gov These compounds act as irreversible inhibitors by covalently modifying the active site serine nucleophile of the enzyme. nih.govnih.gov Activity-based protein profiling confirmed that these urea (B33335) inhibitors were highly selective for FAAH over other mammalian serine hydrolases. nih.gov Several of these compounds demonstrated in vivo efficacy in a rat model of inflammatory pain. nih.gov
Rho Kinase (ROCK) Inhibitors: Benzo[b]thiophene derivatives have been identified as a new scaffold for Rho kinase (ROCK) inhibitors. nih.gov ROCK is a downstream effector of the small GTPase RhoA, and its inhibition is a therapeutic strategy for conditions like glaucoma. tandfonline.comnih.gov A specific benzothiophene-containing compound, 39 , was derived from structure-activity relationship (SAR) studies and was shown to substantially reduce intraocular pressure in a monkey model of glaucoma-associated ocular hypertension. nih.gov As mentioned previously, other benzo[b]thiophene derivatives targeting the RhoA/ROCK pathway have shown anticancer activity. tandfonline.comnih.govproquest.comresearchgate.net
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors: Novel series of benzothiophene biphenyl (B1667301) oxo-acetic acids and sulfonyl-salicylic acids have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). nih.govacs.org PTP1B is a negative regulator of the insulin (B600854) receptor, making its inhibition a target for the treatment of type 2 diabetes. nih.gov The most active inhibitors in these series demonstrated IC50 values in the low nanomolar range (20-50 nM). nih.govacs.org One of the most active compounds in vivo, compound 68 , was able to normalize plasma glucose levels in animal models and showed selectivity against other protein tyrosine phosphatases. nih.govacs.org
| Target Enzyme | Derivative Class | Example Compound | Therapeutic Potential | Reference |
|---|---|---|---|---|
| Fatty Acid Amide Hydrolase (FAAH) | Benzothiophene piperazine/piperidine ureas | Not specified | Inflammatory Pain | nih.govnih.gov |
| Rho Kinase (ROCK) | Benzo[b]thiophenes | Compound 39 | Glaucoma | nih.gov |
| Protein Tyrosine Phosphatase 1B (PTP1B) | Benzothiophene biphenyl oxo-acetic acids | Compound 68 | Type 2 Diabetes | nih.govacs.org |
Estrogen Receptor Modulation (SERMs/SERDs)
The benzo[b]thiophene framework is a core structural feature of raloxifene, a well-known selective estrogen receptor modulator (SERM). acs.org SERMs are compounds that can act as either estrogen receptor agonists or antagonists depending on the target tissue. Raloxifene, for instance, has been shown to reduce the risk of breast cancer in postmenopausal women. acs.org
Inspired by the structure of raloxifene, researchers have designed and synthesized new organometallic benzo[b]thiophene derivatives with the goal of creating novel agents with affinity for the estrogen receptor. acs.org A series of 2-benzoyl-3-ferrocenylbenzo[b]thiophenes were prepared, incorporating terminal tertiary alkylamino groups which are expected to contribute to estrogen receptor binding. acs.org While these specific compounds were primarily evaluated for their cytotoxic properties against cancer cells, the design strategy highlights the utility of the benzo[b]thiophene scaffold as a platform for developing new estrogen receptor modulators. acs.org
Mechanistic Studies and Structure Activity Relationships Sar
Correlation of Halogenation Position with Biological Activity
The position and nature of halogen substituents on the benzo[b]thiophene core are critical determinants of biological activity. Research indicates that the antimicrobial effects of these derivatives are more profoundly influenced by substitution on the heterocyclic thiophene (B33073) ring (positions 2 and 3) compared to the benzene (B151609) ring. mdpi.com
Specifically, the placement of substituents at the C-3 position is a key factor in achieving desired antimicrobial properties. mdpi.com A study evaluating 3-halobenzo[b]thiophenes for antimicrobial activity screened derivatives with chlorine, bromine, and iodine at this position. The results demonstrated that chloro- and bromo-substituted compounds were active against various bacterial and fungal strains, whereas the corresponding iodo-substituted derivative showed no significant inhibitory activity. mdpi.com
Influence of Side Chains on Pharmacological Profile
Modifications to the side chains attached to the benzo[b]thiophene nucleus have profound effects on the resulting pharmacological profile, enabling the fine-tuning of potency and selectivity for various biological targets.
Systematic investigations into side-chain alterations have yielded significant enhancements in activity. In one study, modifications to the C-3 side chain of diamino benzo[b]thiophene derivatives led to the identification of potent thrombin inhibitors with a remarkable 2200- to 2900-fold increase in potency compared to the initial lead compound. acs.org
The nature of the side chain is also crucial for other therapeutic targets. In a series of antiestrogen (B12405530) derivatives, minor changes to the side-chain amine moiety dramatically affected the compounds' ability to antagonize estradiol. nih.gov Derivatives with cyclic amine side chains, such as piperidine (B6355638) and pyrrolidine, exhibited less intrinsic estrogenicity and were more complete antagonists than their non-cyclic counterparts. nih.gov
In the context of antimicrobial agents, the introduction of an alcohol group has been shown to boost activity. A 3-chlorobenzo[b]thiophene derivative with a methyl alcohol group at the C-2 position showed improved antimicrobial activity against B. cereus and C. albicans. mdpi.com This was further corroborated by derivatives containing a 2-(1-cyclohexanol) side chain alongside a 3-chloro or 3-bromo substituent, which displayed potent activity against several Gram-positive bacteria and C. albicans. mdpi.com Conversely, for 5-HT₁ₐ receptor affinity, the absence of bulky methoxyl groups on the benzo[b]thiophene ring was found to be beneficial, suggesting that less sterically hindered side chains may improve binding in certain contexts. nih.gov
In Silico Studies for Drug-Likeness and ADME Properties
Using the SwissADME webserver, researchers have evaluated various series of benzo[b]thiophene derivatives against established filters for drug-likeness, such as Lipinski's Rule of Five, as well as filters from Ghose, Veber, and Muegge. researchgate.netbohrium.com In one comprehensive study of 3-halobenzo[b]thiophene derivatives, the analyzed compounds demonstrated excellent drug-like characteristics, with no violations of the physicochemical parameters set by these five filters. researchgate.netresearchgate.net Furthermore, the most potent antimicrobial compounds from this series, chloro- and bromo-substituted cyclohexanol (B46403) benzo[b]thiophenes (compounds 25 and 26), were predicted to have high gastrointestinal (GI) absorption and the ability to penetrate the blood-brain barrier (BBB). mdpi.com
Similar in silico analyses were performed on benzo[b]thiophene-chalcone hybrids and novel benzo[b]thiophene-based metal complexes. bohrium.combohrium.com In both cases, the majority of the synthesized compounds were predicted to have suitable drug-likeness and favorable ADME profiles, satisfying Lipinski's rule of five. bohrium.commdpi.com These computational predictions provide strong support for the viability of the benzo[b]thiophene scaffold in developing orally bioavailable drugs.
| Compound Series | In Silico Tool | Key Findings | Reference |
|---|---|---|---|
| 3-Halobenzo[b]thiophenes | SwissADME | Excellent drug-likeness; no violations of Lipinski, Ghose, Veber, or Muegge filters. Potent compounds show high GI absorption and BBB penetration. | mdpi.comresearchgate.netresearchgate.net |
| Benzo[b]thiophene-chalcones | SwissADME | Most compounds exhibited suitable drug-likeness and pharmacokinetic properties. | bohrium.commdpi.com |
| Benzo[b]thiophene Metal(II) Complexes | SwissADME | Synthesized compounds satisfied Lipinski's rule of five, indicating good drug-like potential. | bohrium.com |
Crystallographic Analysis of Derivatives
Single-crystal X-ray diffraction is an essential technique for unequivocally determining the three-dimensional structure of molecules. This analysis provides precise information on conformation, bond angles, and intermolecular interactions, which are fundamental to understanding structure-activity relationships.
Crystallographic studies have been performed on several derivatives of the benzo[b]thiophene scaffold. An analysis of thiosemicarbazones derived from 3-bromo- (B131339) and 3-methylbenzo[b]thiophene-2-carboxaldehyde (B122132) confirmed their molecular geometry. tandfonline.com The structures were found to exist in the E conformation with respect to the azomethine (C=N) double bond. The molecular conformation was stabilized by intramolecular hydrogen bonds, while the crystal packing was characterized by intermolecular N-H···S hydrogen bonds that link molecules into dimers. tandfonline.comresearchgate.net
The crystal structures of more complex benzothiophene (B83047) derivatives have also been described. In one analysis, the benzothiophene ring system was found to be essentially planar. nih.gov The study detailed weak intramolecular C-H···O interactions that consolidated the molecular structure and intermolecular C-H···O hydrogen bonds that generated chains within the crystal lattice. Other observed interactions included weak π-π stacking. nih.gov While a crystal structure for the parent 3-(Bromomethyl)benzo[b]thiophene is not described in these studies, the analyses of its close derivatives provide critical insights into the conformational preferences and non-covalent interactions that govern the supramolecular assembly of this class of compounds.
Future Directions and Emerging Research Trends
Development of Novel Synthetic Routes
Researchers are continuously seeking more efficient, cost-effective, and environmentally friendly methods for the synthesis of 3-(bromomethyl)benzo[b]thiophene and its derivatives. dntb.gov.ua This includes the development of novel catalytic systems and the use of greener solvents. dntb.gov.ua
Exploration of New Derivatization Strategies
The development of new derivatization strategies for the this compound scaffold is crucial for expanding the library of available compounds for biological screening and materials science applications. tandfonline.com This includes exploring new cross-coupling reactions and multicomponent reactions.
Elucidation of Mechanisms of Action for Biological Activity
While many benzo[b]thiophene derivatives have shown promising biological activity, the precise mechanisms of action are often not fully understood. smolecule.comresearchgate.net Future research will focus on identifying the specific molecular targets and pathways through which these compounds exert their effects. smolecule.comresearchgate.net
Translational Research and Drug Discovery
A significant future direction is the translation of promising preclinical findings into the development of new therapeutic agents. This will involve lead optimization studies to improve the potency, selectivity, and pharmacokinetic properties of bioactive this compound derivatives, with the ultimate goal of advancing them into clinical trials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-(Bromomethyl)benzo[b]thiophene, and how is regioselectivity controlled?
- Methodology : A standard approach involves bromination of 3-methylbenzo[b]thiophene using -bromosuccinimide (NBS) under radical initiation (e.g., light or azo compounds) in an inert solvent like benzene . Regioselectivity is influenced by the stability of the intermediate radical; electron-donating groups on the thiophene ring direct bromination to the methyl group. Optimization requires precise control of temperature and stoichiometry to minimize polybrominated byproducts .
Q. Which analytical techniques are critical for characterizing this compound and its derivatives?
- Methodology :
- NMR Spectroscopy : and NMR confirm substitution patterns (e.g., for -CHBr) .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., 261.56 g/mol for the 5-chloro derivative) .
- HPLC : Used to assess purity (>95%) and isolate intermediates during multi-step syntheses .
Q. What are the primary reaction pathways for this compound in organic synthesis?
- Methodology :
- Nucleophilic Substitution : The bromomethyl group reacts with amines, thiols, or alkoxides to form functionalized derivatives (e.g., Suzuki coupling precursors) .
- Oxidation : The thiophene sulfur can be oxidized to sulfoxides/sulfones using -CPBA, altering electronic properties for material science applications .
Advanced Research Questions
Q. How do bromine substitution patterns influence the electronic properties of benzo[b]thiophene-based polymers?
- Methodology : Density functional theory (DFT) calculations reveal that bromine at the 3-position lowers the HOMO-LUMO gap by 0.3–0.5 eV compared to unsubstituted analogs, enhancing charge transport in conjugated polymers. Experimental validation involves cyclic voltammetry and UV-vis spectroscopy to measure bandgap shifts .
Q. What strategies mitigate instability issues (e.g., thermal decomposition) during the synthesis of this compound derivatives?
- Methodology :
- Low-Temperature Reactions : Perform substitutions at 0–5°C to prevent Br-elimination.
- Light-Sensitive Storage : Use amber vials and inert atmospheres (N) to avoid radical side reactions .
- Stabilizing Agents : Add radical inhibitors like BHT (butylated hydroxytoluene) during prolonged reactions .
Q. How can computational modeling guide the design of this compound-based bioactive compounds?
- Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinase enzymes). For instance, introducing a trifluoromethyl group at the 5-position (as in Ethyl 3-(trifluoromethyl)benzo[b]thiophene-2-carboxylate) improves hydrophobic interactions, validated by IC assays .
Q. What are the contradictions in reported biological activities of benzo[b]thiophene derivatives, and how can they be resolved?
- Methodology : Discrepancies in antimicrobial efficacy (e.g., Gram-positive vs. Gram-negative bacteria) often arise from assay variability. Standardized MIC (minimum inhibitory concentration) testing under CLSI guidelines and SAR (structure-activity relationship) studies using isogenic compound libraries can clarify trends .
Key Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
